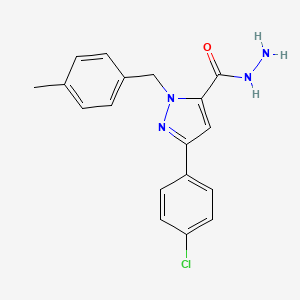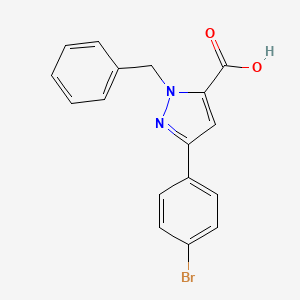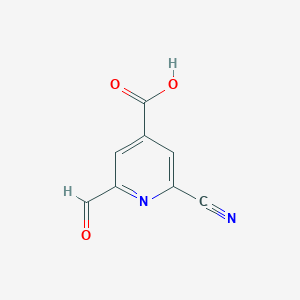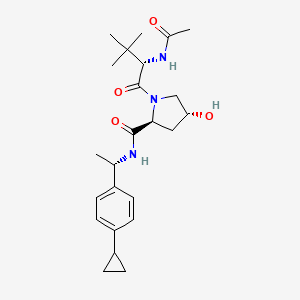
(2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-N-((S)-1-(4-cyclopropylphenyl)ethyl)-4-hydroxypyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a cyclopropylphenyl group, and multiple chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the cyclopropylphenyl group, and the acetamido and hydroxyl functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S,4R)-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to investigate enzyme-substrate interactions and protein-ligand binding. Its multiple chiral centers make it an interesting subject for studying the effects of chirality on biological activity.
Medicine
In medicine, (2S,4R)-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide may have potential as a therapeutic agent. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Mechanism of Action
The mechanism of action of (2S,4R)-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide can be compared with other compounds that have similar structural features, such as:
- (2S,4R)-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
- (2S,4R)-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
Uniqueness
The uniqueness of (2S,4R)-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide lies in its specific arrangement of functional groups and chiral centers. This configuration imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C24H35N3O4 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-cyclopropylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H35N3O4/c1-14(16-6-8-17(9-7-16)18-10-11-18)25-22(30)20-12-19(29)13-27(20)23(31)21(24(3,4)5)26-15(2)28/h6-9,14,18-21,29H,10-13H2,1-5H3,(H,25,30)(H,26,28)/t14-,19+,20-,21+/m0/s1 |
InChI Key |
CFQQOSHEPDRZSL-MYDCNYLUSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2CC2)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CC2)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


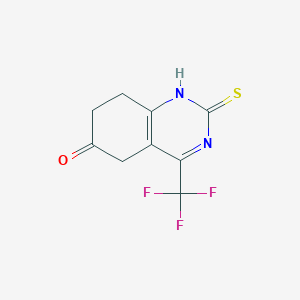

![(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B14862026.png)
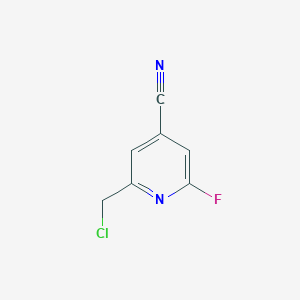
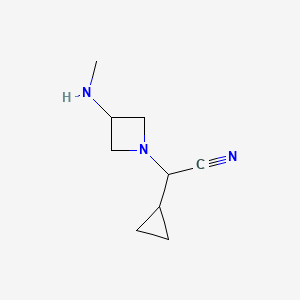
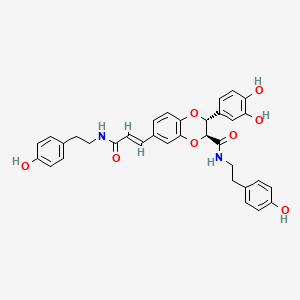
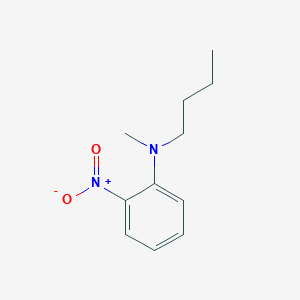
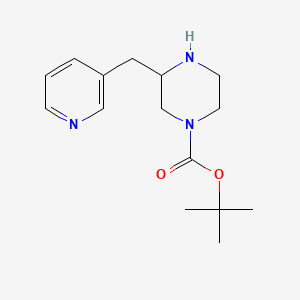

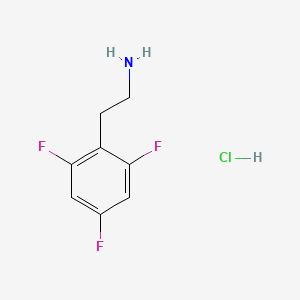
![Ethyl 3-(chloromethyl)imidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B14862084.png)
